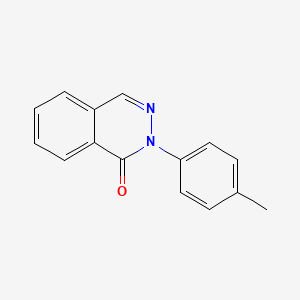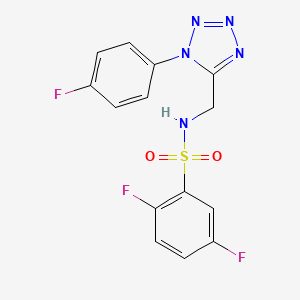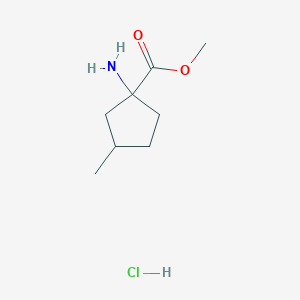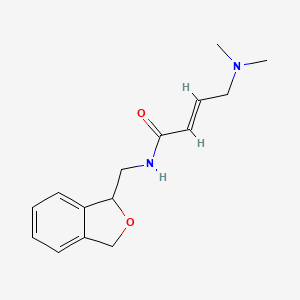![molecular formula C8H15NO3S2 B2986358 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351601-18-7](/img/structure/B2986358.png)
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a type of spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized . Their activity as new anti-ulcer agents was investigated in vivo . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Aplicaciones Científicas De Investigación
Insecticide Development
One of the prominent applications of the compound 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is in the development of insecticides like Spirotetramat . Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. It possesses unique two-way internal absorption and transport properties, allowing it to be transported to any part of the plant. This characteristic is particularly effective in preventing egg hatching and larval development of pests on roots and leaves. Additionally, it exhibits long-lasting efficacy, controlling pests for up to two months .
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in synthesizing bioactive compounds, particularly those with spiroacetal structures . Spiroacetals are central to numerous natural products and are essential for their biological activity. They are found in various biologically potent natural products, such as antibiotics, anticancer agents, and marine toxins. The synthesis of these compounds often involves the use of spiro[4.5]decane derivatives as intermediates .
Pharmaceutical Industry
In the pharmaceutical industry, the compound is used for synthesizing N-1 monosubstituted spiro carbocyclic hydantoins . These heterocyclic scaffolds are of great interest due to their potential therapeutic applications. The facile and cost-effective method of synthesis makes it a valuable compound for pharmaceutical research and development .
Agricultural Chemical Research
The compound’s role in agricultural chemical research is significant, particularly in improving the synthesis procedures for compounds like Spirotetramat. By optimizing conditions and reducing synthetic costs, researchers can develop more efficient and economically viable agricultural chemicals .
Organic Synthesis Optimization
Researchers have utilized 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane to improve organic synthesis methods. For instance, the synthesis of Spirotetramat has been optimized to achieve better yields and reduce costs by modifying reaction conditions and sequences .
Pheromone Synthesis
The compound is also relevant in the synthesis of pheromones. Spiroacetal compounds, which can be synthesized using spiro[4.5]decane derivatives, are used by insects like wasps for mating and defense mechanisms. The synthesis of these compounds can lead to the development of novel pheromones for pest control applications .
Environmental Safety Research
Due to its high activity, low dosage, and broad-spectrum insecticidal efficacy, the compound is also studied for its environmental safety. It meets the stringent pesticide requirements in countries like China, making it a subject of research for developing environmentally safe pesticides .
Novel Antibiotics and Anticancer Agents
Finally, the compound’s derivatives are being explored for their potential in creating novel antibiotics and selective anticancer agents. The stereoselective synthesis of tri-oxaspiro[4.5]decanes from glucose, which are structural motifs of spiroacetal natural products, could lead to new treatments in these fields .
Propiedades
IUPAC Name |
8-methylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-14(10,11)9-4-2-8(3-5-9)12-6-7-13-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYJYNRRWBCEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)
![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)
![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)




![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
